Diethylenetriamine nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylenetriamine nitrate is an organic compound that belongs to the class of amines. It is a derivative of diethylenetriamine, which is known for its versatile applications in various industries. This compound is a colorless hygroscopic liquid that is soluble in water and polar organic solvents but not in simple hydrocarbons. It is commonly used in the synthesis of polymers, as a curing agent for epoxy resins, and in coordination chemistry as a tridentate ligand.
Vorbereitungsmethoden
Diethylenetriamine nitrate can be synthesized through various methods. One common method involves the reaction of diethylenetriamine with nitric acid. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired nitrate compound. Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity.
Analyse Chemischer Reaktionen
Diethylenetriamine nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen oxides.
Reduction: It can be reduced to form amines and other nitrogen-containing compounds.
Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include nitric acid, hydrogen peroxide, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethylenetriamine nitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as cobalt, copper, and platinum. These complexes can be used as catalysts in various organic reactions.
Medicine: It has been investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of polymers, adhesives, and coatings. It is also used in the extraction of acid gases in the oil industry.
Wirkmechanismus
The mechanism of action of diethylenetriamine nitrate involves its ability to form complexes with metal ions. These complexes can act as catalysts in various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Vergleich Mit ähnlichen Verbindungen
Diethylenetriamine nitrate can be compared with other similar compounds such as:
Ethylenediamine: A simpler amine with similar chemical properties but fewer applications.
Triethylenetetramine: A larger amine with additional nitrogen atoms, used as a copper chelator in the treatment of Wilson’s disease.
Diethylene glycol: A structural analogue with different chemical properties and applications. This compound is unique due to its ability to form stable complexes with a wide range of metal ions and its versatility in various industrial and research applications.
Eigenschaften
CAS-Nummer |
57578-39-9 |
---|---|
Molekularformel |
C4H14N4O3 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;nitric acid |
InChI |
InChI=1S/C4H13N3.HNO3/c5-1-3-7-4-2-6;2-1(3)4/h7H,1-6H2;(H,2,3,4) |
InChI-Schlüssel |
XAMVGCRNXFFKKM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCN)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.